LORTALAMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lortalamine (LM-1404) is a selective norepinephrine reuptake inhibitor that was synthesized in the early 1980s. It was initially developed as an antidepressant but was shelved due to ocular toxicity observed in animal studies . Despite this, it has found use in positron emission tomography (PET) studies to label norepinephrine transporters .

Métodos De Preparación

Lortalamine can be synthesized using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. The stereochemistry of an intermediate compound is established through X-ray crystallography, allowing for the assignment of the absolute configuration . The racemic hexahydrobezopyrano[3,2-c]pyridine ring system can be prepared in a two-step procedure from ethyl coumarin-3-carboxylate and 1-methyl-4-piperidone

Análisis De Reacciones Químicas

Lortalamine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are common in the metabolic pathways of many compounds.

Substitution Reactions: The compound can undergo N-methylation to form its active form.

Common Reagents and Conditions: Typical reagents include ethyl coumarin-3-carboxylate and 1-methyl-4-piperidone.

Major Products: The primary product is the active form of this compound, which is a potent norepinephrine reuptake inhibitor.

Aplicaciones Científicas De Investigación

Neuroimaging Applications

Positron Emission Tomography (PET) Studies:

Lortalamine has been utilized as a radioligand in positron emission tomography studies to visualize the norepinephrine transporter (NET) in the brain. This application is crucial for understanding various neurodegenerative diseases and cognitive functions. Specifically, this compound's ability to label the NET allows researchers to investigate changes in norepinephrine levels associated with conditions such as Alzheimer's disease and cognitive decline due to aging .

Comparative Evaluations:

In comparative studies involving several ligands for imaging the NET system, this compound exhibited high uptake in the striatum compared to other brain regions, highlighting its potential effectiveness as a PET tracer. However, limitations such as high non-specific binding and relatively low specific signal were noted, which are common challenges in developing NET ligands .

Pharmacological Research

Norepinephrine Transporter Studies:

Research has indicated that this compound can be used to study the functional dynamics of norepinephrine transporters. Its selective inhibition of norepinephrine reuptake makes it a valuable tool for examining the role of norepinephrine in cognitive processes like memory and attention .

Development of New Ligands:

The characteristics of this compound have inspired further research into developing more effective NET ligands. Studies have assessed various derivatives and analogs of this compound to enhance specificity and reduce side effects while maintaining or improving binding affinity .

Case Studies and Research Findings

Several studies have documented the use of this compound in various experimental settings:

- Study on Cognitive Decline: A study investigated the relationship between norepinephrine transporter availability and cognitive decline in aging populations using this compound as a tracer. The findings suggested that reduced NET availability correlates with cognitive impairments, emphasizing the importance of norepinephrine in maintaining cognitive function .

- Obesity Research: Another study explored the implications of norepinephrine transporter dysfunction in obesity, utilizing this compound to assess changes in transporter availability among obese individuals. The results indicated a significant decrease in NET availability, linking norepinephrine dysregulation to obesity-related metabolic issues .

Summary of Research Findings

The following table summarizes key findings related to this compound's applications:

Mecanismo De Acción

Lortalamine acts as a potent and highly selective norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission . The molecular targets include the norepinephrine transporter, and the pathways involved are primarily related to neurotransmitter regulation .

Comparación Con Compuestos Similares

Lortalamine is unique due to its high selectivity for the norepinephrine transporter. Similar compounds include:

Imipramine: A tricyclic antidepressant with broader activity, affecting multiple neurotransmitter systems.

Oxaprotiline: Another selective norepinephrine reuptake inhibitor used in PET studies.

Nisoxetine: A selective norepinephrine reuptake inhibitor with similar applications in research.

This compound’s uniqueness lies in its high selectivity and potency as a norepinephrine reuptake inhibitor, although its clinical use is limited by toxicity .

Propiedades

Número CAS |

70384-91-7 |

|---|---|

Fórmula molecular |

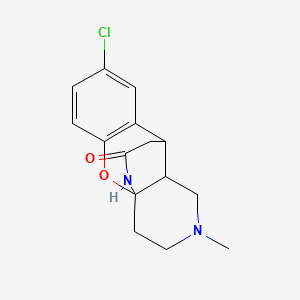

C15H17ClN2O2 |

Peso molecular |

292.76 g/mol |

Nombre IUPAC |

(1R,9R)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10-,12?,15+/m0/s1 |

Clave InChI |

MJRPHRMGEKCADU-PJRDJYAKSA-N |

SMILES |

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

SMILES isomérico |

CN1CC[C@@]23C(C1)[C@@H](CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

SMILES canónico |

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam LM 1404 LM-1404 lortalamine lortalamine, (4aR,10R,10aR)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.